XLogP Comparison: Target Compound (4-Pyridinamine) vs. 2-Pyridinamine Positional Isomer and N-Phenyl Analog
The target compound (4-pyridinamine) exhibits an XLogP of 3.2, positioning it between the more lipophilic 2-pyridinamine positional isomer (XLogP 3.5, Δ = +0.3) and the less lipophilic N-phenyl analog (3-nitro-N-phenylpyridin-4-amine, XLogP 2.8, Δ = −0.4) [1][2]. An XLogP difference of 0.3–0.7 units can translate to approximately 2- to 5-fold differences in membrane partitioning coefficients, directly influencing cell-based assay permeability and nonspecific protein binding [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP = 3.2 (CID 28889817) |
| Comparator Or Baseline | 2-pyridinamine isomer: XLogP = 3.5 (CID 3739008); N-phenyl analog: XLogP = 2.8 (CID 612005) |
| Quantified Difference | ΔXLogP = −0.3 vs. 2-pyridinamine isomer; ΔXLogP = +0.4 vs. N-phenyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release) |
Why This Matters
Procurement of the correct regioisomer is essential because a 0.3–0.7 logP offset skews permeability and off-target binding predictions in lead optimization, rendering SAR data from the wrong analog non-transferable.
- [1] PubChem Compound Summary. 3-Nitro-N-(2-phenylethyl)-4-pyridinamine, CID 28889817. Property: XLogP3-AA = 3.2. https://pubchem.ncbi.nlm.nih.gov/compound/28889817 (accessed May 2026). View Source
- [2] PubChem Compound Summary. 3-nitro-N-(2-phenylethyl)-2-pyridinamine, CID 3739008, XLogP = 3.5; 3-nitro-N-phenylpyridin-4-amine, CID 612005, XLogP = 2.8. https://pubchem.ncbi.nlm.nih.gov/ (accessed May 2026). View Source
- [3] Waring, M.J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. DOI: 10.1517/17460441003605098. View Source
